

# Application Notes and Protocols for Shp2-IN-13 in RTK-Driven Cancers

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## Compound of Interest

Compound Name: Shp2-IN-13

Cat. No.: B15578298

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## Introduction

**Shp2-IN-13** is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). In many cancers, aberrant RTK signaling drives tumor cell proliferation, survival, and differentiation, often through the RAS-mitogen-activated protein kinase (MAPK) pathway. SHP2 acts as a crucial node in this pathway, and its inhibition presents a promising therapeutic strategy for a variety of RTK-driven malignancies. These application notes provide detailed protocols for utilizing **Shp2-IN-13** as a tool to investigate and potentially target RTK-driven cancers.

## Mechanism of Action

**Shp2-IN-13** is an allosteric inhibitor that binds to a "tunnel site" of SHP2, stabilizing it in an auto-inhibited conformation. This prevents the interaction of SHP2 with its upstream activators and downstream substrates, effectively blocking the propagation of signals from activated RTKs to the RAS-MAPK cascade. A key downstream effector of this pathway is the extracellular signal-regulated kinase (ERK), and the phosphorylation of ERK (pERK) is a reliable biomarker for assessing the activity of the pathway and the efficacy of SHP2 inhibition.

## Data Presentation

The following tables summarize the inhibitory activity of **Shp2-IN-13** and other relevant SHP2 inhibitors against the SHP2 enzyme and in various cancer cell lines.

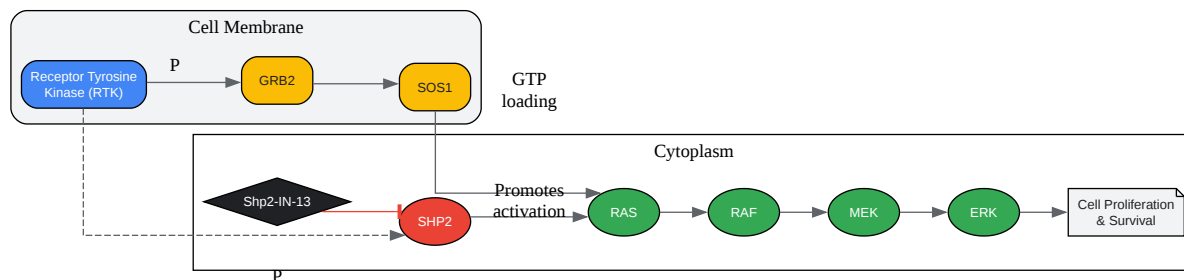
Table 1: In Vitro Inhibitory Activity of **Shp2-IN-13**

Target	Assay	IC50	Reference
SHP2	Enzymatic Assay	83.0 nM	<a href="#">[1]</a>
pERK Signaling	NCI-H1975-OR (NSCLC)	0.63 ± 0.32 μM	<a href="#">[1]</a>
pERK Signaling	NSCLC cells	0.59 μM	<a href="#">[1]</a>

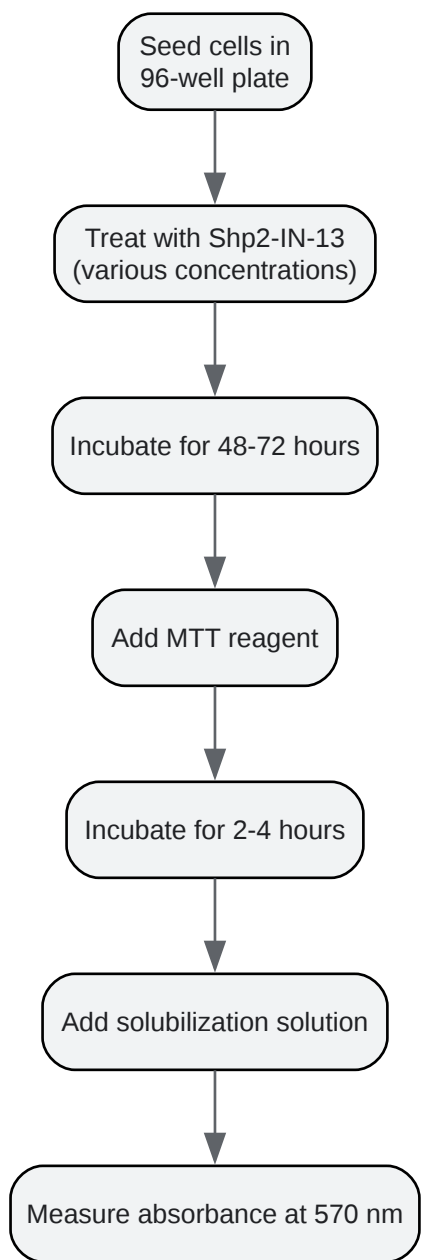
Table 2: Comparative IC50 Values of Allosteric SHP2 Inhibitors in RTK-Driven Cancer Cell Lines

Inhibitor	Cell Line	Cancer Type	RTK/Driver Mutation	IC50 (μM)	Reference
SHP099	PC9	Lung Adenocarcinoma	EGFR	7.536 (24h)	
SHP099	PC9GR	Lung Adenocarcinoma	EGFR	8.900 (24h)	
RMC-4550	MOLM-14	AML	FLT3-ITD	0.146	
RMC-4550	MV4-11	AML	FLT3-ITD	0.120	
RMC-4550	Kasumi-1	AML	KIT N822K	0.193	
RMC-4550	SKNO-1	AML	KIT N822K	0.480	

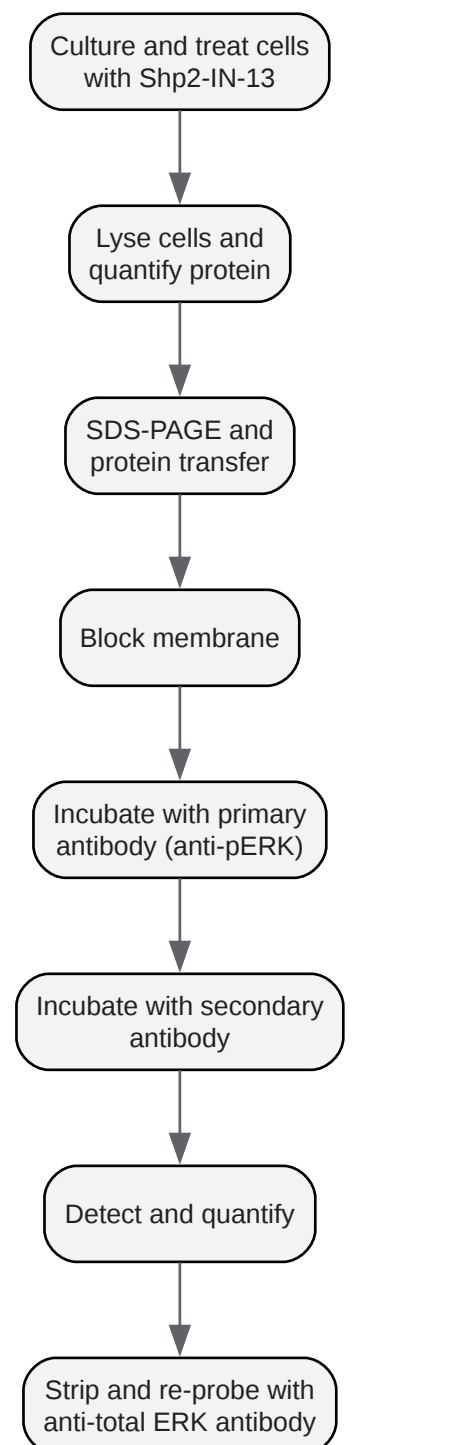
## Mandatory Visualizations



## Cell Viability Assay (MTT)



## Western Blot for pERK/ERK



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## References

- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
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